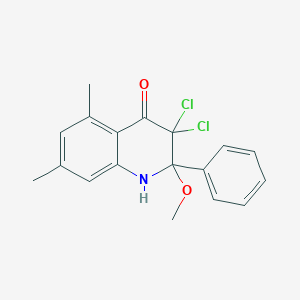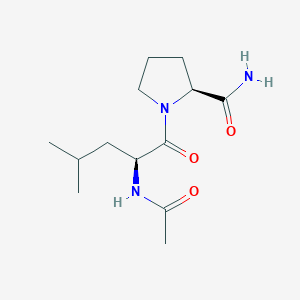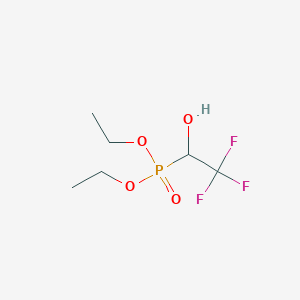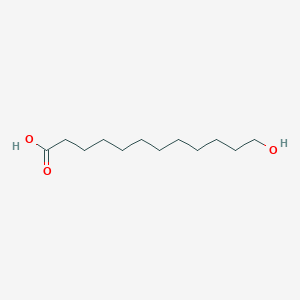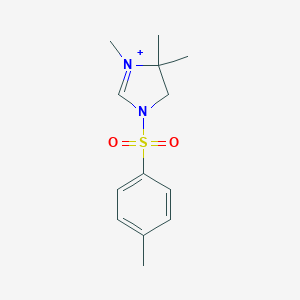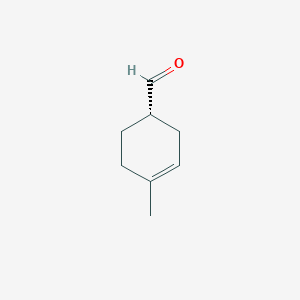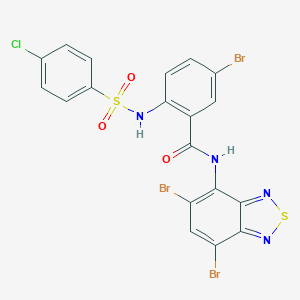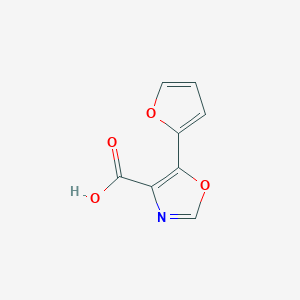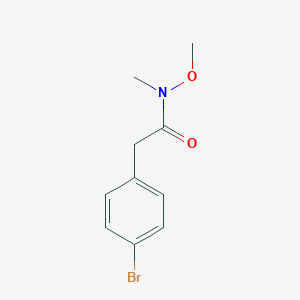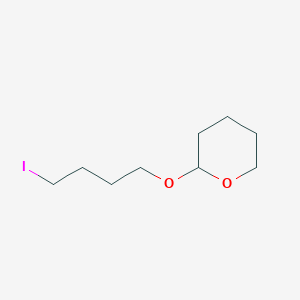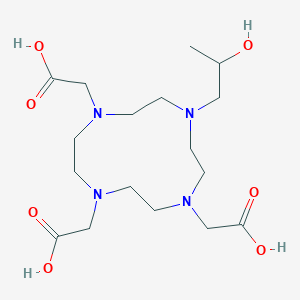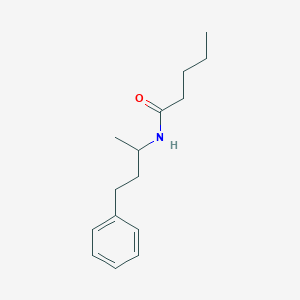
N-(1-Methyl-3-phenylpropyl)valeramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-Methyl-3-phenylpropyl)valeramide” is a biochemical used for proteomics research . It has a molecular formula of C15H23NO and a molecular weight of 233.36 g/mol .
Physical And Chemical Properties Analysis
“N-(1-Methyl-3-phenylpropyl)valeramide” has a molecular weight of 233.35 g/mol . Other physical and chemical properties like melting point, boiling point, and density are not available in the resources.Aplicaciones Científicas De Investigación
Chemical Synthesis and Mechanisms
Regio- and Diastereoselective CH Bond Activation : A study by Loos, Schröder, Zummack, and Schwarz (2002) investigated the CH and CC bond activations of valeramide by Fe+ ions, revealing insights into regioselective and diastereoselective activations that could have implications for the synthesis and functionalization of compounds like N-(1-Methyl-3-phenylpropyl)valeramide (Loos et al., 2002).
Dissociation Behavior of Ionized Valeramide : Further research by Loos et al. (2002) on the dissociation of ionized valeramide provides a foundational understanding of the molecular behavior that could be relevant for the study of N-(1-Methyl-3-phenylpropyl)valeramide's stability and reactivity under various conditions (Loos et al., 2002).
Polymer and Material Science Applications
- Cyclodextrins in Polymer Synthesis : Alupei, Alupei, and Ritter (2002) demonstrated the use of methylated β-cyclodextrin to complex a free-radical photoinitiator for the photopolymerization of N-isopropylacrylamide in water. This research highlights the potential of using complexation and polymerization techniques in the synthesis and application of materials related to N-(1-Methyl-3-phenylpropyl)valeramide (Alupei et al., 2002).
Propiedades
IUPAC Name |
N-(4-phenylbutan-2-yl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-3-4-10-15(17)16-13(2)11-12-14-8-6-5-7-9-14/h5-9,13H,3-4,10-12H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWKOZGQPUWQNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(C)CCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405298 |
Source


|
| Record name | N-(1-Methyl-3-phenylpropyl)valeramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Methyl-3-phenylpropyl)valeramide | |
CAS RN |
143086-32-2 |
Source


|
| Record name | N-(1-Methyl-3-phenylpropyl)valeramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

